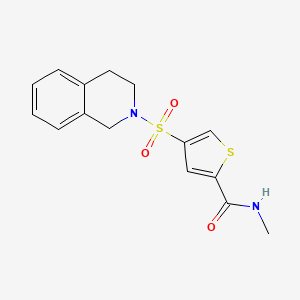

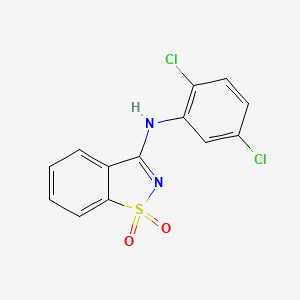

![molecular formula C21H26FN3O2 B5546540 8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546540.png)

8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of related compounds has been achieved through various methods, demonstrating the versatility in creating complex molecules. For instance, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives highlights the ability to control the stereochemistry of spirocyclic compounds, which is crucial for their biological activity (Ibuka et al., 1981). Similarly, the synthesis of diazaspiro[5.5]undecane-1,3,5,9-tetraones via cascade cyclization demonstrates the capacity for creating complex ring systems from simpler precursors (Islam et al., 2017).

Molecular Structure Analysis The molecular structure and stereochemistry of related compounds significantly influence their biological activity. For example, the absolute configurations of chiral centers in fluorocyclopropylquinolones were determined by X-ray crystallographic analysis, underscoring the importance of stereochemistry in these molecules (Kimura et al., 1994).

Chemical Reactions and Properties Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, showcasing their reactivity and potential for modification. The synthesis and anticonvulsant activity of certain diazaspiro compounds emphasize their potential for pharmaceutical applications (Aboul-Enein et al., 2014).

Physical Properties Analysis The physical properties of these compounds, such as solvatochromism and fluorescence, can be studied through photophysical studies and solvatochromic analysis. These properties are essential for understanding the behavior of these compounds in different environments (Aggarwal & Khurana, 2015).

Chemical Properties Analysis The chemical properties, including the reactivity and stability of these compounds, are crucial for their potential applications. The synthesis and analysis of diazaspiro compounds, including their molecular and crystal structures, offer insights into their chemical behavior and potential as antimicrobial and antiviral agents (Vaksler et al., 2023).

Aplicaciones Científicas De Investigación

Fluoroquinolone Photosensitization

Research has highlighted the photosensitizing effects of fluoroquinolones, a class of antibiotics to which 8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one presumably belongs. This phenomenon increases clinical and scientific interest due to the potential for drug-induced cutaneous photosensitivity. The unique action mechanism of fluoroquinolones, inhibiting bacterial DNA gyrase, has been extensively studied, demonstrating their broad-spectrum efficacy in treating bacterial infections while also spotlighting adverse effects such as photosensitivity (Ferguson, 1995).

Therapeutic Risks and Resistance

Another area of significant research is the evaluation of risks associated with fluoroquinolone use, including potential adverse reactions and the development of bacterial resistance. Studies have pointed out the need for a balanced approach to using fluoroquinolones, considering their benefits against specific risks. The impact of fluoroquinolones on Clostridium difficile-associated diarrhea and their contraindication in certain patient groups due to CNS impairments or QT interval prolongation are critical aspects of their clinical application (Stahlmann & Lode, 2013).

Antimicrobial Resistance Trends

The resistance trends in pathogens like Campylobacter jejuni and C. coli against fluoroquinolones have been a focus of research, tracking how the misuse of these agents in food animals contributes to increased resistance in human clinical isolates. This area of study underscores the importance of surveillance and judicious use of fluoroquinolones to maintain their efficacy against a range of infections (Engberg et al., 2001).

Fibroblast Activation Protein Inhibition for Cancer Diagnosis

Innovative research has explored the use of quinoline-based fibroblast activation protein (FAP) inhibitors for cancer diagnosis, highlighting the potential of these compounds beyond their antimicrobial properties. FAP inhibitors have shown promise in PET imaging for cancer diagnosis, offering a new research direction for quinolines in theranostics (Zhao et al., 2022).

Corrosion Inhibition

Quinoline derivatives have been recognized for their effectiveness as anticorrosive materials. The high electron density and ability to form stable chelating complexes with metallic surfaces make them valuable in protecting against metallic corrosion. This application demonstrates the versatility of quinoline compounds in industrial contexts (Verma, Quraishi, & Ebenso, 2020).

Anticancer Activity

Emerging research has identified the anticancer potential of fluoroquinolones, suggesting that, like some anticancer drugs, they may achieve antitumor activity through the poisoning of type II human DNA topoisomerases. This area of study opens new avenues for the development of fluoroquinolones as anticancer agents, expanding their application beyond antimicrobial uses (Abdel-Aal et al., 2019).

Propiedades

IUPAC Name |

8-(6-fluoro-4-methylquinolin-2-yl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O2/c1-15-11-19(23-18-4-3-16(22)12-17(15)18)24-8-2-6-21(13-24)7-5-20(27)25(14-21)9-10-26/h3-4,11-12,26H,2,5-10,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAOCYGHFAOLPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)F)N3CCCC4(C3)CCC(=O)N(C4)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(6-Fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)

![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)

![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)

![4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5546497.png)

![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)

![N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5546510.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5546530.png)

![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline](/img/structure/B5546532.png)